Home > Products > Screening Compounds P113915 > [4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone -

[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

Catalog Number: EVT-5056846
CAS Number:
Molecular Formula: C23H30N2O6
Molecular Weight: 430.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(3,5-Dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic piperazine derivative. It belongs to a class of compounds that have shown potential as platelet-activating factor (PAF) antagonists [, ]. This compound has been investigated for its potential therapeutic applications in various inflammatory and cardiovascular diseases.

Synthesis Analysis

While there isn't specific information available on the synthesis of 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in the provided papers, its synthesis likely involves reacting a suitably substituted piperazine derivative with 3,4,5-trimethoxybenzoyl chloride, followed by further modifications to introduce the 3,5-dimethoxybenzyl group. This is based on the general synthetic strategies reported for similar piperazine derivatives [, ].

Applications

Based on the available data, the primary application of 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine appears to be in the development of PAF antagonists [].

1-(6-Methoxy-3,4-dihydro-2-naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Compound Description: This compound served as an early lead in the development of platelet-activating factor (PAF) antagonists. It demonstrated both in vitro and in vivo PAF antagonistic activities. []

Relevance: This compound shares the core structure of a piperazine ring with 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. The key difference lies in the acyl substituent on the piperazine nitrogen. While the target compound features a 3,4,5-trimethoxybenzoyl group, this related compound has a 6-methoxy-3,4-dihydro-2-naphthoyl group. This difference highlights the exploration of various acyl substituents for PAF antagonistic activity. []

1-(6-Methoxy-3,4-dihydro-2-naphthoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (1b)

Compound Description: Similar to the previous compound, this molecule also exhibited in vitro and in vivo PAF antagonistic activity. []

Relevance: This compound is closely related to 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, sharing the 3,4,5-trimethoxybenzoyl substituent on the piperazine nitrogen. The key distinction is the presence of a 6-methoxy-3,4-dihydro-2-naphthoyl group instead of the 3,5-dimethoxybenzyl group on the other piperazine nitrogen. This comparison underscores the impact of modifying the substituent on the opposite piperazine nitrogen on PAF antagonistic properties. []

1-(2,3-Dimethoxy-6,7-dihydro-5H-benzocyclohepten-8-ylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (2g)

Compound Description: This compound emerged as a potent PAF antagonist, arising from a series of modifications targeting the 1-acyl group, the substituent at the 4-position, and the piperazine ring. []

Relevance: This compound shares the crucial 3,4,5-trimethoxybenzoyl substituent on the piperazine nitrogen with 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. The difference lies in the presence of a 2,3-dimethoxy-6,7-dihydro-5H-benzocyclohepten-8-ylcarbonyl group instead of the 3,5-dimethoxybenzyl group. This structural alteration highlights the exploration of diverse cyclic substituents for optimizing PAF antagonistic activity. []

N,N'-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinylmethyl 2,2-Dimethylpropanoate

Compound Description: This compound was synthesized and characterized for its potential PAF antagonist properties. The study focused on its structural features and conformation. []

2- or 3-Substituted 1-(2,3-dimethoxy-6,7-dihydro-5H-benzocyclohepten-8-ylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)piperazines and 4-(3,4,5-trimethoxybenzyl)piperazines (2a-s, 3a, b)

Compound Description: This series explored the effects of various substituents at the 2- or 3-position of the piperazine ring on PAF antagonistic activity. []

Relevance: These compounds highlight the significance of substituent variations around the piperazine ring. The 2-methoxymethyl derivative (2f) displayed potent PAF antagonistic activity, emphasizing the influence of the substituent's size and electronic properties on biological activity. When compared to 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, which is unsubstituted at the 2- and 3-positions, these compounds demonstrate the impact of introducing additional substituents on the piperazine ring on PAF antagonistic properties. []

(S)-(-)-2f and (R)-(+)-2f (Enantiomers of 2-Methoxymethyl Derivative)

Compound Description: The enantiomers of the potent 2-methoxymethyl derivative (2f) were synthesized to investigate the impact of chirality on PAF antagonistic activity. The (S)-(-)-enantiomer exhibited a significantly higher binding affinity to the PAF receptor than its (R)-(+)-counterpart. []

Relevance: While 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine lacks a chiral center in its piperazine ring, the comparison with these enantiomers highlights the importance of stereochemistry in biological activity. This difference underscores the need to consider chirality when designing and developing piperazine-based PAF antagonists. []

Properties

Product Name

[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

IUPAC Name

[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

Molecular Formula

C23H30N2O6

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C23H30N2O6/c1-27-18-10-16(11-19(14-18)28-2)15-24-6-8-25(9-7-24)23(26)17-12-20(29-3)22(31-5)21(13-17)30-4/h10-14H,6-9,15H2,1-5H3

InChI Key

WKLLLQIHOKYBJC-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.